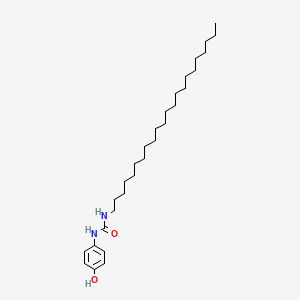

N-Docosyl-N'-(4-hydroxyphenyl)urea

Description

Contextualizing Urea (B33335) Derivatives in Contemporary Organic and Medicinal Chemistry

Urea and its derivatives are of central importance in the realms of drug development and medicinal chemistry. nih.gov The urea functionality is a key component in a multitude of bioactive compounds, including a variety of therapies that have received clinical approval. nih.govacs.org This is largely due to the capacity of the urea group to form multiple, stable hydrogen bonds with protein and receptor targets. nih.gov These interactions are fundamental to achieving specific biological activity and desirable drug properties. nih.gov Consequently, there is a growing interest in urea-containing compounds for the design and development of new therapeutic agents. nih.govresearchgate.net

The versatility of the urea moiety extends beyond its role in medicinal chemistry. Urea derivatives are also integral to material science and organocatalysis. nih.gov The synthesis of these compounds has traditionally involved reagents like phosgene (B1210022) and isocyanates. nih.govacs.org However, due to safety and environmental concerns associated with these traditional methods, there is a continuous drive to develop novel and safer synthetic methodologies. nih.gov

Significance of Long-Chain Alkyl and Hydroxyphenyl Moieties in Advanced Compound Design

The incorporation of a long-chain alkyl group, such as the docosyl chain in N-Docosyl-N'-(4-hydroxyphenyl)urea, can impart unique physicochemical properties to a molecule. Research has shown that in urea derivatives, the length of the alkyl chain significantly influences their gelation ability in various solvents. researchgate.netnih.govresearchgate.net Specifically, urea derivatives with long alkyl chains have been found to be effective gelators for polar solvents. researchgate.netnih.govresearchgate.net This self-assembly into supramolecular gels is a property of great interest in materials science for applications such as drug delivery and tissue engineering. The alkyl chains can form adducts with urea, creating channel-like structures within a crystalline matrix. ipn.mx

The hydroxyphenyl group is another crucial component, frequently found in biologically active compounds. The phenolic hydroxyl group can participate in hydrogen bonding and may also be involved in other important interactions, such as π-stacking with aromatic side chains in proteins. nih.gov The synthesis of hydroxyphenyl urea derivatives often involves the reaction of a protected p-aminophenol with an appropriate isocyanate or by reacting an amine with a phenyl carbamate (B1207046) intermediate. nih.gov

Table 1: General Properties of Related Urea Derivatives

| Feature | Description |

| Urea Core | Capable of forming multiple hydrogen bonds, crucial for binding to biological targets. nih.gov |

| Long Alkyl Chain | Influences solubility, lipophilicity, and can drive self-assembly and gelation. researchgate.netnih.govresearchgate.net |

| Hydroxyphenyl Group | Can participate in hydrogen bonding and aromatic interactions. nih.gov |

Overview of Current and Prospective Research Trajectories for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest several promising avenues for future investigation. The combination of the long docosyl chain and the hydroxyphenyl urea moiety points towards potential applications as a low molecular weight gelator, capable of forming supramolecular structures in specific solvents. This could be explored for the development of novel soft materials.

Furthermore, given the prevalence of hydroxyphenyl urea structures in medicinal chemistry, this compound and its analogues could be investigated for various biological activities. The long alkyl chain would significantly modulate its pharmacokinetic properties, potentially leading to compounds with interesting absorption, distribution, metabolism, and excretion (ADME) profiles. Future research could focus on the synthesis of a library of related compounds with varying alkyl chain lengths to systematically study the structure-activity and structure-property relationships.

Table 2: Potential Research Areas for this compound

| Research Area | Focus |

| Materials Science | Investigation of self-assembly and gelation properties for the development of novel biomaterials. |

| Medicinal Chemistry | Synthesis and biological evaluation for potential therapeutic applications, leveraging the known bioactivity of the hydroxyphenyl urea scaffold. |

| Supramolecular Chemistry | Study of the non-covalent interactions driving the formation of higher-order structures. |

Properties

CAS No. |

928653-47-8 |

|---|---|

Molecular Formula |

C29H52N2O2 |

Molecular Weight |

460.7 g/mol |

IUPAC Name |

1-docosyl-3-(4-hydroxyphenyl)urea |

InChI |

InChI=1S/C29H52N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-30-29(33)31-27-22-24-28(32)25-23-27/h22-25,32H,2-21,26H2,1H3,(H2,30,31,33) |

InChI Key |

MJRTYDLARNVJLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Computational Analysis of N Docosyl N 4 Hydroxyphenyl Urea

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive identification of N-Docosyl-N'-(4-hydroxyphenyl)urea would necessitate a combination of spectroscopic methods to confirm its molecular structure, including the presence of key functional groups and the specific arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the local magnetic fields around atomic nuclei.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected to correspond to the different types of protons in the molecule. The long docosyl alkyl chain would likely show a prominent, largely overlapping signal for the numerous methylene (B1212753) (-CH₂-) groups, typically in the range of 1.2-1.4 ppm. The terminal methyl (-CH₃) group of the docosyl chain would appear as a triplet at approximately 0.8-0.9 ppm. Protons on the carbon adjacent to the urea (B33335) nitrogen (N-CH₂-) would be shifted downfield. The aromatic protons of the 4-hydroxyphenyl group would appear as a characteristic set of doublets in the aromatic region (typically 6.5-7.5 ppm). The protons of the N-H groups of the urea moiety and the phenolic -OH group would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would provide complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon of the urea group would be expected to appear significantly downfield, typically in the range of 155-165 ppm. The carbons of the 4-hydroxyphenyl ring would have characteristic shifts in the aromatic region (110-160 ppm), with the carbon attached to the hydroxyl group being the most downfield. The numerous methylene carbons of the docosyl chain would produce a cluster of signals around 20-30 ppm, while the terminal methyl carbon would be found further upfield.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| Urea N-H | Variable, broad singlet | - |

| Phenolic O-H | Variable, broad singlet | - |

| Aromatic C -H | 6.7-7.3 (m) | 115-130 |

| C -OH (Aromatic) | - | 150-155 |

| C -N (Aromatic) | - | 130-135 |

| Urea C =O | - | 155-160 |

| N-CH₂ - | 3.1-3.3 (t) | 40-45 |

| -(CH₂ )₂₀- | 1.2-1.4 (m) | 22-32 |

| -CH₃ | 0.8-0.9 (t) | 14 |

Note: This table presents hypothetical data based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, characteristic absorption bands would be anticipated. Strong N-H stretching vibrations for the urea and amide groups would be expected in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the urea carbonyl group would typically appear as a strong band around 1630-1680 cm⁻¹. The long alkyl chain would be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H bending vibrations. A broad O-H stretching band for the phenolic hydroxyl group would also be expected, typically in the range of 3200-3600 cm⁻¹, potentially overlapping with the N-H stretches.

Hypothetical IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |

| O-H (Phenol) | Stretching | 3200-3600 (broad) |

| N-H (Urea) | Stretching | 3200-3400 (medium-strong) |

| C-H (Alkyl) | Stretching | 2850-2960 (strong) |

| C=O (Urea) | Stretching | 1630-1680 (strong) |

| C=C (Aromatic) | Stretching | 1450-1600 (medium) |

| C-N | Stretching | 1200-1350 (medium) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₂₉H₅₂N₂O₂), HRMS would be expected to yield a molecular ion peak with a very high mass accuracy, confirming the elemental composition.

X-ray Crystallography for Three-Dimensional Solid-State Structural Determination

While no published crystal structure for this compound was found, X-ray crystallography would be the definitive method to determine its three-dimensional arrangement in the solid state, provided a suitable single crystal could be grown. This technique would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the urea N-H groups, the carbonyl oxygen, and the phenolic hydroxyl group, which govern the crystal packing. Based on studies of similar urea derivatives, it is likely that extensive hydrogen bonding networks would be a dominant feature of the crystal structure.

Computational Chemistry and Molecular Modeling Applications

In the absence of experimental data, computational methods can provide valuable insights into the properties of a molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be employed to predict the geometric and electronic properties of this compound. These calculations can provide optimized molecular geometries, which can be compared with hypothetical experimental data. Furthermore, they can be used to calculate theoretical NMR and IR spectra to aid in the interpretation of experimental results. Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential surface would offer predictions about the molecule's reactivity and the sites most susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations of Compound Behavior and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological membrane.

The process of an MD simulation for this compound would typically begin with the generation of a 3D structure and the application of a force field, such as CHARMM or AMBER. The system, including the urea derivative and surrounding solvent molecules (e.g., water, often represented by models like TIP3P), is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a desired temperature, often 310 K to mimic human body temperature, and then equilibrated. medchemexpress.com The production phase of the simulation generates a trajectory of atomic positions over time, which can be analyzed to understand the molecule's dynamics.

Key analyses performed on the MD simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the compound's conformation over the simulation time. A stable RMSD value suggests that the molecule has reached an equilibrium state.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the molecule. For this compound, this would reveal the mobility of the long docosyl chain compared to the more rigid hydroxyphenylurea core.

Hydrogen Bond Analysis: This analysis quantifies the formation and breaking of hydrogen bonds, which are crucial for the structure and interaction of urea derivatives. researchgate.net

Conformational Analysis: The urea moiety itself has specific conformational preferences due to resonance, which restricts rotation around the C-N bonds. researchgate.net The long docosyl chain, being highly flexible, can adopt numerous conformations. MD simulations allow for the exploration of the potential conformational space, identifying low-energy and thus more probable shapes of the molecule.

Ligand-Target Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of their interaction. For this compound, docking studies would be crucial to predict its potential biological activities.

The docking process involves placing the 3D structure of the ligand into the binding site of a target protein and scoring the different poses based on a scoring function, which estimates the binding affinity. The urea functional group is a key pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which allows it to form strong interactions with protein targets.

Potential Biological Targets and Docking Insights:

While specific targets for this compound have not been extensively documented, the broader class of urea derivatives has been investigated against numerous biological targets. These provide a basis for hypothesizing potential targets for the compound .

Kinases: Many diaryl urea derivatives are known kinase inhibitors. researchgate.net For instance, sorafenib, a diaryl urea, targets multiple receptor tyrosine kinases. Docking studies of novel diaryl ureas into the ATP-binding site of kinases like B-RAF have shown that the urea moiety typically forms key hydrogen bonds with conserved amino acid residues in the hinge region. researchgate.net

Enzymes: Other enzymes are also potential targets. For example, N-hydroxy urea derivatives have been studied as inhibitors of Flap endonuclease-1 (FEN-1), an enzyme involved in DNA repair. Docking studies revealed key interactions with amino acids in the active site that correlate with inhibitory potency.

Other Proteins: A study on 1,3-bis(p-hydroxyphenyl)urea, a compound structurally related to the core of this compound, investigated its interaction with cyclooxygenase-1 (COX-1) and tumor necrosis factor-alpha (TNF-α) through in-silico docking.

Binding Affinity Predictions:

Following docking, the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki), can be estimated. Lower binding energies suggest a more favorable interaction. For example, in a study of novel diaryl urea derivatives, binding energies against B-RAF kinase were calculated and compared to the known inhibitor sorafenib. researchgate.net

The long N-docosyl chain of this compound would be expected to contribute significantly to binding, likely through hydrophobic interactions within a large, nonpolar binding pocket of a target protein.

Below is a hypothetical data table illustrating the kind of results that would be generated from a molecular docking study of this compound against potential biological targets, based on data from related compounds.

Table 1: Hypothetical Docking Results for this compound

| Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| B-RAF Kinase | -10.5 | Cys532, Asp594 |

| VEGFR2 Kinase | -9.8 | Cys919, Asp1046 |

| Flap Endonuclease-1 (FEN-1) | -8.9 | Arg47, Lys93 |

Material Science Applications and Supramolecular Assembly of N Docosyl N 4 Hydroxyphenyl Urea

Principles of Supramolecular Gelation Mediated by Urea (B33335) Moieties

Supramolecular gels are viscoelastic materials formed by the entrapment of a large volume of solvent within a three-dimensional network of self-assembled gelator molecules. The formation of these gels is a phenomenon rooted in non-covalent interactions.

The gelation process initiated by urea-based LMWGs is primarily driven by the formation of extensive and highly directional hydrogen bonding networks. The urea moiety, with its two N-H groups (hydrogen bond donors) and one C=O group (hydrogen bond acceptor), is exceptionally well-suited for creating strong and directional intermolecular hydrogen bonds. nih.govsmolecule.com This leads to the unidirectional growth of the gelator molecules into long, chain-like structures. nih.gov

In addition to the primary hydrogen bonding of the urea groups, other non-covalent interactions play a crucial role in the stability and properties of the resulting gel. In the case of N-Docosyl-N'-(4-hydroxyphenyl)urea, these include:

π-π stacking: The presence of the phenyl ring allows for π-π stacking interactions between adjacent aromatic moieties, further reinforcing the self-assembled network.

Additional Hydrogen Bonding: The hydroxyl (-OH) group on the phenyl ring can participate in additional hydrogen bonding, either with other gelator molecules or with the solvent, influencing the gel's properties.

The directional nature of the hydrogen bonds in urea-based gelators typically leads to the formation of one-dimensional (1D) fibrous structures. nih.gov These primary fibers then entangle and cross-link to form a complex three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. nih.gov The morphology of these self-assembled architectures can be visualized using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM).

Studies on analogous long-chain alkyl-aryl ureas have revealed the formation of dense networks of entangled fibers or sheet-like architectures. researchgate.net The specific morphology can be influenced by factors such as the solvent used, the cooling rate during gel formation, and the specific chemical structure of the gelator.

| Interaction Type | Description | Contributing Moiety |

| Primary Hydrogen Bonding | Directional N-H···O=C interactions | Urea group |

| Van der Waals Forces | Non-directional attractive forces | Docosyl (C22) alkyl chain |

| π-π Stacking | Stacking of aromatic rings | Phenyl ring |

| Secondary Hydrogen Bonding | Additional hydrogen bond formation | Hydroxyl (-OH) group |

Fabrication of this compound-Based Materials

The fabrication of materials from this compound primarily involves its use as a low molecular weight gelator to structure liquids.

The design of LMWGs like this compound follows a modular approach, combining a unit capable of strong, directional interactions (the urea group) with other functionalities that influence solubility and secondary interactions (the long alkyl chain and the hydroxyphenyl group). nih.govresearchgate.net The general synthetic route to produce such unsymmetrical ureas involves the reaction of an isocyanate with an amine.

For this compound, the synthesis would typically proceed via the reaction of docosyl isocyanate with 4-aminophenol (B1666318). nih.gov

Reaction Scheme:

This reaction is generally carried out in an inert solvent and can be performed at room temperature or with gentle heating. The resulting product can then be purified by recrystallization.

Functional self-assembled systems based on this compound are typically formed by dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool. Upon cooling, the solubility of the gelator decreases, leading to its self-assembly into the network that forms the gel. The minimum concentration of the gelator required to form a stable gel is known as the minimum gelation concentration (MGC). For similar long-chain gelators, MGC values can be as low as 0.66% w/v. researchgate.net

The properties of the resulting gel, such as its mechanical strength and thermal stability, are influenced by the concentration of the gelator and the nature of the solvent. Studies on similar compounds have shown that increasing the alkyl chain length can lead to more thermally stable gels. researchgate.net

| Parameter | Description | Relevance to this compound |

| Minimum Gelation Concentration (MGC) | The lowest concentration of the gelator needed to form a gel. | A low MGC indicates high efficiency as a gelator. |

| Gel-to-Sol Transition Temperature (Tgel) | The temperature at which the gel melts and becomes a solution. | Indicates the thermal stability of the gel network. |

| Rheological Properties | The study of the flow and deformation of the gel. | Provides information on the mechanical strength and viscoelasticity. |

Potential Applications in Advanced Delivery Systems

The ability of this compound to form gels makes it a promising candidate for advanced delivery systems. The fibrous network of the gel can act as a matrix to encapsulate and control the release of active molecules, such as drugs.

The self-assembled nanofibers can entrap drug molecules through non-covalent interactions. mdpi.com The release of the entrapped substance can then be triggered by a change in external conditions, such as pH or temperature, which would disrupt the gel network and lead to a gel-to-sol transition. researchgate.net For instance, organogels based on similar long-chain amides have been used for the pH-responsive release of curcumin. researchgate.net

Furthermore, the biocompatibility and biodegradability of many LMWGs make them attractive for pharmaceutical and biomedical applications. researchgate.net While specific studies on this compound for drug delivery are not widely reported, the principles established with analogous long-chain alkyl-aryl urea and amide gelators strongly suggest its potential in this field. The long alkyl chain could enhance encapsulation of hydrophobic drugs, while the urea and hydroxyl groups could interact with more polar molecules.

Following a comprehensive search for scientific literature on the chemical compound This compound , it has been determined that there is no available research data specifically detailing its material science applications, supramolecular assembly, use as a carrier for active agents, or its role in biointerface applications and biocompatible material development.

Extensive searches have been conducted to locate studies, articles, or patents related to "this compound" within the specified contexts. These searches, however, did not yield any results for this particular compound. The scientific and academic databases appear to contain no information on its synthesis, properties, or applications as requested.

While research exists for broader classes of related compounds, such as other N,N'-diarylureas and poly(urethane ureas), which have been explored for various material science and biomedical applications, this information is not directly applicable to the specific molecule of interest. The user's strict instruction to focus solely on "this compound" cannot be fulfilled due to the absence of relevant scientific information.

Therefore, the generation of a detailed and scientifically accurate article adhering to the provided outline for "this compound" is not possible at this time.

Emerging Research Frontiers and Future Perspectives for N Docosyl N 4 Hydroxyphenyl Urea

Development of Novel Analogues for Enhanced Specificity and Potency

The therapeutic promise of N-Docosyl-N'-(4-hydroxyphenyl)urea can be significantly amplified through the strategic design of novel analogues. The process of modifying a lead compound to enhance its desirable properties is a fundamental aspect of medicinal chemistry. For this compound, this would involve systematic alterations to its core structure to improve target specificity and biological potency.

Key areas for modification include the docosyl chain, the phenyl ring, and the urea (B33335) linkage itself. Variations in the length and branching of the alkyl chain could fine-tune the molecule's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of different substituents on the phenyl ring, such as halogens or methoxy (B1213986) groups, could modulate electronic properties and influence binding interactions with target proteins. Furthermore, the synthesis of acyl urea derivatives represents another avenue for creating analogues with potentially improved characteristics. nih.gov

The following table outlines potential modifications to the this compound structure and their hypothetical impact on its biological activity.

| Structural Modification | Rationale | Potential Impact |

| Varying Alkyl Chain Length | To optimize lipophilicity and membrane permeability. | Enhanced bioavailability and target engagement. |

| Introduction of Unsaturation in the Alkyl Chain | To alter conformational flexibility and metabolic stability. | Improved binding affinity and pharmacokinetic profile. |

| Substitution on the Phenyl Ring (e.g., -Cl, -F, -OCH3) | To modulate electronic properties and hydrogen bonding capacity. | Increased target specificity and potency. |

| Positional Isomerism of the Hydroxyl Group | To explore different binding orientations within the target's active site. | Altered binding affinity and selectivity. |

| Replacement of the Phenyl Ring with Heterocycles | To introduce novel interactions and improve drug-like properties. | Enhanced potency and novelty for intellectual property. |

Advanced Computational Approaches in Rational Compound Design and Optimization

The integration of advanced computational tools is revolutionizing the field of drug discovery and development. mdpi.com For a molecule like this compound, these methods can provide profound insights into its interactions with biological targets, guiding the rational design of more effective analogues. nih.gov

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations are invaluable in this context. QSAR models can establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the potency of novel analogues. Molecular docking can simulate the binding of this compound and its derivatives to the active site of a target protein, providing a visual representation of the key interactions and guiding further optimization. researchgate.net Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time.

The table below summarizes key computational approaches and their specific applications in the optimization of this compound.

| Computational Technique | Application in Compound Design and Optimization |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of novel analogues based on their structural features. |

| Molecular Docking | Visualize and analyze the binding interactions of the compound with its biological target. researchgate.net |

| Molecular Dynamics (MD) Simulations | Assess the stability of the compound-target complex and predict binding free energies. |

| Pharmacophore Modeling | Identify the essential structural features required for biological activity and guide the design of new scaffolds. |

| Virtual Screening | Screen large libraries of virtual compounds to identify potential new hits with similar or improved activity. |

Interdisciplinary Research Applications Involving this compound

The unique chemical structure of this compound lends itself to a variety of potential applications beyond the traditional scope of medicinal chemistry. Its amphiphilic nature, with a long hydrophobic tail and a polar head, suggests possibilities in materials science and nanotechnology.

In the realm of materials science, such molecules can self-assemble into well-defined nanostructures such as micelles, vesicles, or nanotubes in aqueous environments. These structures could find use as drug delivery vehicles, in the formulation of novel biomaterials, or as components in advanced sensor technologies. The urea moiety's ability to form extensive hydrogen-bonding networks could also be exploited in the development of supramolecular polymers and gels with tunable properties.

Furthermore, the hydroxyphenyl group offers a site for further chemical modification, allowing for the attachment of fluorescent probes or other reporter groups. This would enable the use of this compound as a chemical tool to study biological processes, such as membrane dynamics or protein-lipid interactions.

Sustainable Synthetic Methodologies and Broader Environmental Considerations in Urea Chemistry

The chemical industry is increasingly focused on the development of sustainable and environmentally friendly processes. rsc.org The synthesis of urea derivatives, including this compound, has traditionally relied on methods that can involve hazardous reagents and generate significant waste.

Modern synthetic chemistry is moving towards greener alternatives. rsc.org For the synthesis of ureas, this includes the development of catalytic methods that avoid the use of phosgene (B1210022) and its derivatives, as well as the use of more environmentally benign solvents. organic-chemistry.org Recent research has also explored the electrochemical synthesis of urea from nitrate (B79036) and carbon dioxide, offering a potentially transformative approach to urea production. springernature.com The use of biocatalysis, employing enzymes to carry out specific chemical transformations, is another promising avenue for the sustainable synthesis of complex molecules.

The table below provides a comparative overview of traditional versus sustainable approaches to urea synthesis.

| Aspect of Synthesis | Traditional Method | Sustainable Alternative |

| Reagents | Phosgene, isocyanates | Carbon dioxide, ammonia (B1221849), in situ generated isocyanates springernature.comchemeurope.com |

| Catalysts | Stoichiometric reagents | Transition metal catalysts, organocatalysts, enzymes |

| Solvents | Chlorinated hydrocarbons | Water, supercritical fluids, ionic liquids, or solvent-free conditions organic-chemistry.org |

| Energy Consumption | Often requires high temperatures and pressures springernature.com | Milder reaction conditions, use of microwave or flow chemistry |

| Waste Generation | Significant production of byproducts | High atom economy, recyclable catalysts |

By embracing these green chemistry principles, the future production of this compound and its analogues can be achieved in a more environmentally responsible and economically viable manner.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of N-Docosyl-N'-(4-hydroxyphenyl)urea?

- Methodological Answer: The compound can be synthesized via a coupling reaction between docosylamine (C22H45NH2) and 4-hydroxyphenyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF). Purification typically involves recrystallization from ethanol or column chromatography. For analogous urea derivatives, solvent-antisolvent nanoparticle formulation methods have been employed to enhance yield and purity .

Q. Which analytical techniques are critical for structural confirmation of This compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the urea linkage (NH protons at δ 6.5–8.0 ppm) and aromatic/alkyl chain integration.

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1640–1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) validate the urea group.

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar urea derivatives .

Q. How does the docosyl chain influence solubility and stability in various solvents?

- Methodological Answer: The C22 alkyl chain confers lipophilicity, rendering the compound insoluble in water but soluble in chloroform, DCM, or hexane. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Comparative solubility data for docosyl-containing surfactants (e.g., log P > 8) suggest similar behavior .

Advanced Research Questions

Q. What experimental designs are effective for evaluating the compound’s hydrogen-bonding interactions in supramolecular systems?

- Methodological Answer:

- Single-Crystal XRD: Analyze intermolecular interactions (e.g., N-H···O=C distances < 2.2 Å) and π-π stacking of the 4-hydroxyphenyl group .

- Thermogravimetric Analysis (TGA): Assess thermal stability linked to hydrogen-bond networks.

- Comparative Studies: Substitute the urea group with thiourea (C=S) to contrast hydrogen-bond strength, as seen in N-(4-hydroxyphenyl)thiourea .

Q. How can nanoparticle formulations enhance the bioavailability of This compound for therapeutic applications?

- Methodological Answer:

- Solvent-Antisolvent Method: Co-precipitate the compound with natural polymers (e.g., chitosan or albumin) at a 1:2 mass ratio. Optimize particle size (<200 nm) via dynamic light scattering (DLS) and validate encapsulation efficiency using UV-Vis spectroscopy .

- In Vitro Release Studies: Use dialysis membranes in PBS (pH 7.4) with sink conditions to profile sustained release over 72 hours.

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

- Methodological Answer:

- Standardized Solubilization: Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation.

- Positive Controls: Include structurally validated urea derivatives (e.g., N-[3-(9H-carbazol-9-yl)propyl]-N'-(3,4-dichlorophenyl)urea) to benchmark activity in cytotoxicity (MTT assay) or enzyme inhibition models .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to receptors (e.g., COX-2 or estrogen receptors) based on the 4-hydroxyphenyl moiety’s affinity for phenolic interactions .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers.

Safety and Handling

Q. What safety protocols are essential for handling This compound in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Waste Disposal: Collect organic waste in halogen-resistant containers, adhering to EPA guidelines for urea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.